2-Carboxymethyl-benzoic acid ethyl ester
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Overview
Description
2-Carboxymethyl-benzoic acid ethyl ester, also known as ethyl 2-(carboxymethyl)benzoate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Carboxymethyl-benzoic acid ethyl ester can be achieved through the esterification of 2-Carboxymethyl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Carboxymethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Carboxymethyl-benzoic acid and ethanol
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Carboxymethyl-benzoic acid and ethanol.
Reduction: 2-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Carboxymethyl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Carboxymethyl-benzoic acid ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Carboxymethyl-benzoate: Similar to the ethyl ester but with a methyl group instead of an ethyl group.
2-Carboxymethyl-benzoic acid: The parent acid of the ester.
Ethyl 4-Carboxymethyl-benzoate: An isomer with the carboxymethyl group at the 4-position instead of the 2-position.
Uniqueness
2-Carboxymethyl-benzoic acid ethyl ester is unique due to its specific ester functional group and its position on the benzoic acid ring. This structural feature imparts distinct reactivity and properties compared to its analogs, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-(2-ethoxycarbonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)9-6-4-3-5-8(9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKCQQWWJPOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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